molecular formula C9H19Cl B13205784 3-(Chloromethyl)-2,2,4-trimethylpentane

3-(Chloromethyl)-2,2,4-trimethylpentane

Cat. No.: B13205784
M. Wt: 162.70 g/mol
InChI Key: BECDUFDOASSUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-2,2,4-trimethylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a highly branched alkane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,2,4-trimethylpentane typically involves the chloromethylation of 2,2,4-trimethylpentane. This can be achieved through the reaction of 2,2,4-trimethylpentane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,2,4-trimethylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve the desired oxidation state.

Major Products Formed

    Alcohols: Formed through nucleophilic substitution with hydroxide ions.

    Amines: Formed through nucleophilic substitution with ammonia.

    Thioethers: Formed through nucleophilic substitution with thiols.

    Carboxylic Acids: Formed through oxidation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,2,4-trimethylpentane primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-2,2,4-trimethylpentane is unique due to its highly branched structure and the presence of a chloromethyl group, which imparts distinct reactivity and properties compared to other organochlorides. Its specific combination of structural features makes it valuable for targeted applications in synthesis and industrial processes.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-(chloromethyl)-2,2,4-trimethylpentane

InChI

InChI=1S/C9H19Cl/c1-7(2)8(6-10)9(3,4)5/h7-8H,6H2,1-5H3

InChI Key

BECDUFDOASSUKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.